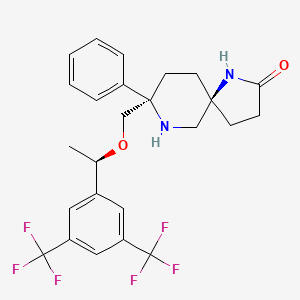
Rolapitant (1R,2R,3S)-Isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rolapitant (1R,2R,3S)-Isomer is a selective neurokinin-1 receptor antagonist used primarily in the prevention of chemotherapy-induced nausea and vomiting. This compound is notable for its long half-life and high receptor binding affinity, making it effective in managing delayed nausea and vomiting associated with chemotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rolapitant (1R,2R,3S)-Isomer involves several key steps, including the formation of the cyclopentane ring and the introduction of various functional groups. One common synthetic route starts with the preparation of a cyclopentane derivative, followed by a series of reactions to introduce the necessary substituents. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method to improve efficiency and yield. This method involves the esterification of intermediate compounds, followed by purification steps to obtain the high-purity final product .
Chemical Reactions Analysis
Types of Reactions
Rolapitant (1R,2R,3S)-Isomer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include various derivatives of Rolapitant, which can be used for further research and development in medicinal chemistry .
Scientific Research Applications
Rolapitant (1R,2R,3S)-Isomer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying neurokinin-1 receptor antagonists.
Biology: Employed in research on neurotransmitter pathways and receptor binding studies.
Medicine: Investigated for its potential use in treating other conditions related to neurokinin-1 receptor activity, such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Rolapitant (1R,2R,3S)-Isomer exerts its effects by selectively binding to the neurokinin-1 receptors in the brain, thereby blocking the action of substance P, a neuropeptide associated with nausea and vomiting. This binding prevents the activation of the receptor, thereby reducing the symptoms of nausea and vomiting. The molecular targets involved include the neurokinin-1 receptors, and the pathways affected are primarily those related to neurotransmitter signaling .
Comparison with Similar Compounds
Similar Compounds
Aprepitant: Another neurokinin-1 receptor antagonist used for similar indications.
Fosaprepitant: A prodrug of aprepitant with similar pharmacological properties.
Netupitant: A newer neurokinin-1 receptor antagonist with a different chemical structure but similar therapeutic effects.
Uniqueness
Rolapitant (1R,2R,3S)-Isomer is unique due to its long half-life, which allows for less frequent dosing compared to other neurokinin-1 receptor antagonists. Additionally, its high receptor binding affinity ensures effective prevention of delayed nausea and vomiting, making it a valuable option in chemotherapy-induced nausea and vomiting management .
Properties
Molecular Formula |
C25H26F6N2O2 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(5S,8R)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23+/m1/s1 |
InChI Key |
FIVSJYGQAIEMOC-AVIJNYRZSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)
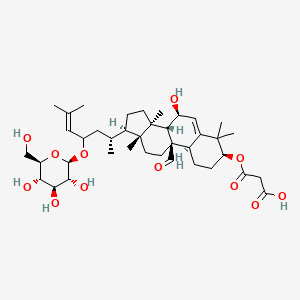
![N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B15295238.png)
![(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15295245.png)
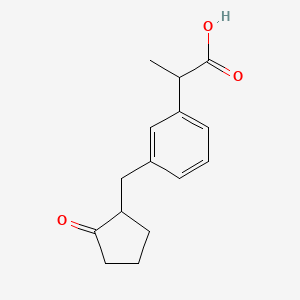
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B15295253.png)
![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B15295255.png)
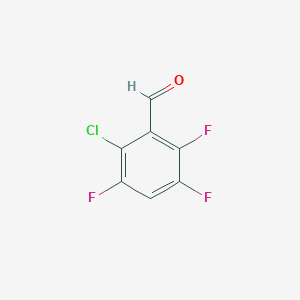
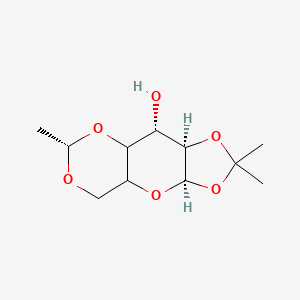
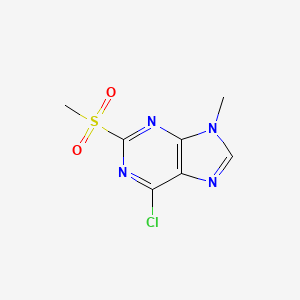
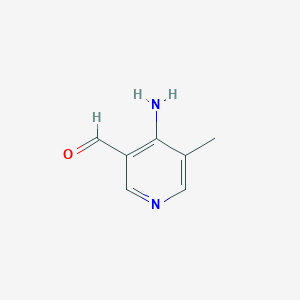
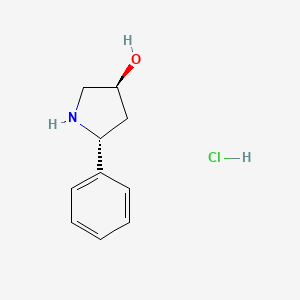
![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)
